molecular formula C18H27BrN2O2 B4892853 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide

2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide

Cat. No. B4892853
M. Wt: 383.3 g/mol
InChI Key: RBOXUVAWAZLGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide, also known as BPIP, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound belongs to the class of piperidine derivatives and has been found to have a wide range of potential applications in the field of pharmacology.

Mechanism of Action

2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide acts as a sigma-1 receptor agonist, which means that it binds to the sigma-1 receptor and activates it. The sigma-1 receptor is involved in several cellular processes such as calcium signaling, protein synthesis, and ion channel regulation. 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has been found to modulate the activity of several neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in several neurological disorders.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has been found to have several biochemical and physiological effects. It has been shown to increase the expression of several neuroprotective proteins such as brain-derived neurotrophic factor (BDNF) and heat shock protein 70 (HSP70). 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has also been found to reduce the production of reactive oxygen species (ROS) and prevent oxidative stress, which is a major contributor to several neurological disorders.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has several advantages for lab experiments. It has been found to be stable under normal laboratory conditions and can be easily synthesized using standard laboratory equipment. However, 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research on 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide. One potential application is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has been found to have neuroprotective effects and has the potential to prevent or slow down the progression of these disorders. Another potential application is in the treatment of depression. 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has been found to modulate the activity of several neurotransmitters that are involved in depression. Additionally, 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has been investigated for its potential use in the treatment of cancer. 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has been found to have anti-cancer properties and has the potential to be used as a chemotherapeutic agent.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of pharmacology. It has been found to have a high affinity for the sigma-1 receptor and has been investigated for its potential use in the treatment of several neurological disorders, depression, and cancer. 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has several advantages for lab experiments but also has some limitations. There are several future directions for the research on 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide involves the reaction of 4-bromophenol with 1-isopropyl-4-piperidone in the presence of a base such as potassium carbonate. The resulting product is then reacted with butanoyl chloride to yield 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide. This synthesis method has been reported in several scientific publications and has been found to be efficient and reliable.

Scientific Research Applications

2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has been the subject of extensive scientific research due to its potential applications in the field of pharmacology. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in several physiological processes. 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-4-17(23-16-7-5-14(19)6-8-16)18(22)20-15-9-11-21(12-10-15)13(2)3/h5-8,13,15,17H,4,9-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOXUVAWAZLGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide

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